molecular formula C7H10O2 B2679739 (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1354392-99-6

(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2679739
CAS No.: 1354392-99-6
M. Wt: 126.155
InChI Key: LDJAXCFOBFPUGI-IYSWYEEDSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, the synthesis of “3-azabicyclo[3.1.0]hexane derivatives” has been achieved via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . A scalable synthesis of “(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid” has also been reported .

Scientific Research Applications

Conformational Studies and Biological Activity

(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives are recognized for their diverse biological activities, serving as core structures in small molecules. These compounds have been used as conformationally locked analogues of nucleoside building blocks, intermediates in natural compound synthesis, and constituents of bioactive compounds, novel materials, and catalysts. Notably, derivatives have led to the design of potent metabotropic glutamate receptor antagonists or agonists, demonstrating the significance of embedding amino acid units into the bicyclo[3.1.0]hexane scaffold for achieving specific biological functions (Jimeno et al., 2011).

Synthetic Chemistry and Material Science

Enantiomerically pure bicyclo[3.1.0]hexane derivatives, such as the 2-one-6-carboxylic acid ethyl ester, have been synthesized, showcasing their value as synthetic intermediates. This highlights the compound's role in advancing synthetic methodologies and the construction of complex molecules, which is pivotal for the development of new materials and drugs (Moher, 1996).

Pharmacological Research

Specific derivatives of this compound have shown high affinity for the mGluR2 receptor, acting as potent antagonists. This underscores the compound's relevance in pharmacological research, contributing to the development of new therapeutic agents targeting neurological disorders (Yasuhara et al., 2006).

Organic Catalysis and Polymerization

The compound and its derivatives have been utilized in organocatalytic reactions and polymerization processes. For instance, they have been employed as catalysts in the addition polymerization of norbornene derivatives, leading to cycloaliphatic polyolefins with functional groups. This application is critical for the production of advanced polymer materials with specific properties (Mathew et al., 1996).

NMR Spectroscopy and Structural Analysis

The study of long-range spin-spin coupling in bicyclo[3.1.0]hexane systems has provided insights into the structural and electronic properties of these compounds. Such research is fundamental for understanding molecular dynamics and the development of NMR spectroscopy as a tool for chemical analysis (Briden et al., 1968).

Properties

IUPAC Name

(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)7-3-1-2-5(7)4-7/h5H,1-4H2,(H,8,9)/t5-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJAXCFOBFPUGI-IYSWYEEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354392-99-6
Record name rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid
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